2'-Deoxy-3-methylpseudouridine
描述
Structure
3D Structure
属性
CAS 编号 |
81691-10-3 |
|---|---|
分子式 |
C10H14N2O5 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-12-9(15)5(3-11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,16)/t6-,7-,8+/m0/s1 |
InChI 键 |
QDIHUJOIPYIRQS-BIIVOSGPSA-N |
SMILES |
CN1C(=O)C(=CNC1=O)C2CC(C(O2)CO)O |
手性 SMILES |
CN1C(=O)C(=CNC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CN1C(=O)C(=CNC1=O)C2CC(C(O2)CO)O |
同义词 |
2'-deoxy-3-methylpseudouridine |
产品来源 |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Deoxy 3 Methylpseudouridine
Early Chemical Syntheses of Pseudouridine (B1679824) Analogues
The initial chemical syntheses of 2'-Deoxy-3-methylpseudouridine and its parent compounds laid the groundwork for the development of more sophisticated methods. These early approaches were characterized by multi-step reactions often requiring careful control of reaction conditions and purification of intermediates.
First Chemical Synthesis of this compound and 3-Methylpseudouridine (B1201438).nih.gov
The conversion of 3-methylpseudouridine to its 2'-deoxy analogue involved several additional steps. nih.gov The 3',5'-hydroxyl groups were protected, and the 2'-hydroxyl group was then converted into a thiocarbonyl derivative. nih.gov A reduction reaction using tributyltin hydride, followed by deblocking, yielded the final product, 2'-deoxy-3-methyl-pseudouridine, in a 35% yield from 3-methylpseudouridine. nih.gov
Strategies for Deoxyribose Moiety Introduction.nih.gov
The introduction of the deoxyribose moiety to form 2'-deoxynucleosides from their ribonucleoside precursors is a critical transformation in nucleoside synthesis. In the pioneering synthesis of this compound, this was achieved through a deoxygenation reaction. nih.gov Starting from the synthesized 3-methylpseudouridine, the 2'-hydroxyl group was the target for this modification.
The strategy involved the protection of the 3'- and 5'-hydroxyl groups to ensure the selective reaction of the 2'-hydroxyl. This was followed by the formation of a 2'-O-[(imidazol-1-yl)thiocarbonyl] derivative. nih.gov This derivative then underwent a radical-mediated reduction using tributyltin hydride, which effectively removed the hydroxyl group at the 2' position, thereby converting the ribose sugar into a deoxyribose. nih.gov Subsequent removal of the protecting groups yielded the desired this compound. nih.gov
Protection-Deprotection Strategies in Synthesis.nih.govnih.gov
Protecting groups are essential tools in the chemical synthesis of complex molecules like nucleosides to ensure regioselectivity and prevent unwanted side reactions. umich.edu In the initial synthesis of this compound, a series of protection and deprotection steps were strategically employed. nih.gov
Initially, to achieve selective methylation at the N3 position of pseudouridine, the hydroxyl groups were protected using trimethylsilylation. nih.gov Following methylation, these silyl (B83357) groups were removed. For the subsequent deoxygenation at the 2' position, the 3' and 5' hydroxyl groups of 3-methylpseudouridine were protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. nih.gov This allowed for the specific modification of the 2'-hydroxyl group. Finally, after the reduction step, the disiloxane (B77578) protecting group was removed to yield the final product. nih.gov The careful selection and application of these protecting groups were critical to the successful synthesis. The use of fully protected deoxynucleoside 3'-phosphoramidite building blocks is a strategy to suppress side reactions like cyanoethylation of nucleobases during oligonucleotide synthesis. nih.gov
Advanced Synthetic Approaches
Building upon the foundational chemical syntheses, advanced methodologies have been developed to improve the efficiency, scalability, and versatility of producing this compound and incorporating it into larger molecules. These include the use of phosphoramidite (B1245037) chemistry for oligonucleotide synthesis and the exploration of enzymatic routes.
Nucleoside Phosphoramidite Synthesis for Oligonucleotide Incorporation.bocsci.comclinicalresearchnewsonline.com
The phosphoramidite method is the standard for the chemical synthesis of oligonucleotides. tcichemicals.comtwistbioscience.com This approach allows for the stepwise addition of nucleotide building blocks to a growing chain on a solid support. umich.edu To incorporate this compound into DNA oligonucleotides, it must first be converted into a phosphoramidite derivative.
This involves the protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, and the conversion of the 3'-hydroxyl group into a phosphoramidite moiety. twistbioscience.com The resulting this compound phosphoramidite can then be used in an automated DNA synthesizer. tcichemicals.com The availability of such phosphoramidites enables the efficient and reliable synthesis of DNA oligonucleotides containing this specific modification. clinicalresearchnewsonline.com The incorporation of modified nucleosides like 2'-deoxypseudoUridine (B1588945) into triplex forming oligodeoxynucleotides (TFOs) has been shown to enhance the stability of the resulting triple-stranded DNA.
| Reagent/Protecting Group | Purpose in Phosphoramidite Synthesis |
| Phosphoramidite | Activated nucleotide building block for coupling. tcichemicals.comtwistbioscience.com |
| Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl group. twistbioscience.com |
| Solid Support | Immobilizes the growing oligonucleotide chain. umich.edu |
| Activator (e.g., Tetrazole) | Catalyzes the coupling reaction. tcichemicals.com |
| Oxidizing Agent | Converts the phosphite (B83602) triester to a more stable phosphate (B84403) triester. tcichemicals.com |
| Deblocking Agent | Removes the DMT group for the next coupling cycle. tcichemicals.com |
Enzymatic Synthesis and Biocatalysis for C-Nucleosides.researchgate.netnih.govacib.at
Enzymatic synthesis and biocatalysis are emerging as powerful and sustainable alternatives to traditional chemical synthesis for nucleosides and their analogues. nih.govnih.gov These methods offer high regio- and stereoselectivity under mild reaction conditions. mdpi.com For C-nucleosides like pseudouridine and its derivatives, enzymes such as pseudouridine synthases (PUS) and nucleoside phosphorylases are of particular interest. researchgate.netacs.org
PUS enzymes catalyze the isomerization of uridine (B1682114) to pseudouridine within an RNA chain. nih.govnih.gov While their natural function is on polymeric substrates, research is exploring their potential for the synthesis of free C-nucleosides. acs.org Another promising enzymatic approach is the use of nucleoside phosphorylases in transglycosylation reactions, where a pre-existing sugar donor is coupled with a new base. nih.govnih.gov Cascade reactions, where multiple enzymes work in a one-pot setup, are being developed to produce nucleosides from simple starting materials, offering a highly efficient and atom-economical route. researchgate.netacib.at These biocatalytic strategies hold significant potential for the future production of this compound and other valuable C-nucleosides. enginzyme.com
| Enzyme Class | Catalytic Function | Relevance to C-Nucleoside Synthesis |
| Pseudouridine Synthase (PUS) | Isomerization of uridine to pseudouridine in RNA. nih.govnih.gov | Potential for direct synthesis of the pseudouridine core structure. acs.org |
| Nucleoside Phosphorylase (NP) | Reversible phosphorolysis of the glycosidic bond. nih.govnih.gov | Can be used for transglycosylation to form new nucleosides. nih.gov |
| Ribokinase/Deoxyribokinase | Phosphorylation of ribose/deoxyribose. mdpi.com | Provides the activated sugar phosphate for subsequent coupling. mdpi.com |
| PRPP Synthetase | Synthesis of phosphoribosyl pyrophosphate (PRPP). mdpi.com | Generates a key precursor for de novo and salvage pathways of nucleotide synthesis. mdpi.com |
Selective Alkylation and Methylation Techniques
The synthesis of this compound (9) has been accomplished through a multi-step chemical process starting from its corresponding ribonucleoside, 3-methyl-ψ-uridine (5). nih.gov A key challenge in the synthesis of methylated nucleosides is achieving regioselectivity. In the synthesis of the parent compound, 3-methylpseudouridine, ψ-Uridine is first protected by trimethylsilylation. nih.gov The crude product is then treated with acetyl chloride to yield the 1-acetyl derivative, which directs the subsequent methylation. nih.gov Methylation of the N3 position is then achieved using dimethoxymethyldimethylamine, followed by saponification to give 3-methyl-ψ-uridine. nih.gov
To convert this to the 2'-deoxy version, the 3'- and 5'-hydroxyl groups of 3-methyl-ψ-uridine are protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. The unprotected 2'-hydroxyl group is then converted into a 2'O-[(imidazol-1-yl)thiocarbonyl] derivative. nih.gov The final step is a reduction reaction using tributyltin hydride, followed by deblocking, which removes the thiocarbonyl group from the 2' position to yield the target compound, this compound. nih.gov
While the above method focuses on N3-methylation, techniques for selective N1-methylation have also been developed for related pseudouridine compounds. For instance, the N1-methylation of 2'-deoxy-β-D-pseudouridine can be performed regioselectively using methyl iodide with N,N-diisopropylethylamine in N,N-dimethylformamide at 60°C. nih.gov Another approach for selective N1-methylation on pseudouridine involves using N,O-bis(trimethylsilyl)acetamide (BSA) and iodomethane. nih.gov These alternative methylation strategies highlight the chemical versatility available for modifying the pseudouridine scaffold.
| Starting Material | Reagents | Product | Yield | Reference |
| ψ-Uridine | 1. Trimethylsilylation, 2. Acetyl chloride, 3. Dimethoxymethyldimethylamine, 4. Saponification | 3-Methylpseudouridine | 82% | nih.gov |
| 3-Methylpseudouridine | 1. 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, 2. (Imidazol-1-yl)thiocarbonyl chloride, 3. Tributyltin hydride, 4. Deblocking | This compound | 35% | nih.gov |
| 2'-deoxy-β-D-pseudouridine | Methyl iodide, N,N-diisopropylethylamine, N,N-dimethylformamide | N1-Methyl-2'-deoxy-ψ-uridine | Low | nih.gov |
Radiosynthesis for Research Probe Development (e.g., C-11, H-3 labeling for in vitro studies)
The development of radiolabeled nucleoside analogues is essential for creating probes to study biological processes like DNA synthesis in vivo. While specific radiosynthesis for this compound is not widely documented, methods for its N1-methyl isomer, β-pseudothymidine (N1-methyl-2'-deoxy-pseudouridine), have been established. nih.gov
The radiosynthesis of [¹¹C]- and [³H]methyl-β-pseudothymidine has been achieved using radiolabeled methyl iodide ([¹¹C]CH₃I or [³H]CH₃I). nih.gov The methylation reaction is rapid and regioselective at the N-1 position of the 2'-deoxy-β-D-pseudouridine precursor. nih.gov This reaction is carried out in the presence of N,N-diisopropylethylamine and N,N-dimethylformamide at 60°C. nih.gov Although the reported yields are relatively low (11% for ¹¹C, decay-corrected, and 4.4% for ³H), the method is straightforward and allows for the use of high specific activity tritiated methyl iodide. nih.gov Such radiolabeled probes are invaluable for biodistribution and metabolic studies, although in the case of [³H]methyl-β-pseudothymidine, significant uptake into the DNA of proliferating tissues was not observed in mouse models. nih.gov General methods for ¹¹C-labeling of pyrimidine (B1678525) derivatives, such as palladium-promoted carbonylation reactions with [¹¹C]carbon monoxide, have also been developed for other molecules and could potentially be adapted for pseudouridine derivatives. nih.gov
| Labeled Compound | Isotope | Precursor | Labeling Agent | Key Reagents | Reference |
| [¹¹C]methyl-β-pseudothymidine | C-11 | 2'-deoxy-β-D-pseudouridine | [¹¹C]Methyl iodide | N,N-diisopropylethylamine, DMF | nih.gov |
| [³H]methyl-β-pseudothymidine | H-3 | 2'-deoxy-β-D-pseudouridine | [³H]Methyl iodide | N,N-diisopropylethylamine, DMF | nih.gov |
Synthesis of Related Pseudouridine Analogues and Derivatives for Comparative Study
To understand the biological significance of this compound, it is often studied alongside related analogues. The synthesis of these derivatives provides crucial comparative data.
N1-Methyl-2'-deoxy-ψ-uridine (ψ-Thymidine) Synthesis
A convenient and high-yield synthesis for N1-methyl-2'-deoxy-ψ-uridine, also known as ψ-thymidine, has been developed. tandfonline.comlookchem.com This analogue is of interest for its potential incorporation into specialized DNA structures like G-rich triplex-forming oligonucleotides. tandfonline.com The synthesis of ψ-thymidine has been accomplished effectively, and its structural conformation has been confirmed using 2D NMR and 1D NOE experiments. tandfonline.comlookchem.com The methylation is regioselective on the N1 position of the acylurea moiety of 2'-deoxy-β-D-pseudouridine. nih.gov
Other 2'-Deoxypseudouridine Derivatives
The synthesis of the parent compound, 2'-deoxypseudouridine, and its derivatives has been explored to create analogues for various research purposes, including potential incorporation into DNA. rsc.org One synthetic route involves the reaction of a lithio-derivative of the pyrimidine base with a protected 2-deoxy-ribose sugar, followed by acid-catalyzed cyclization. rsc.org Another powerful method is the palladium-mediated coupling of pyranoid glycals with the aglycon base, which has been used to synthesize 2'-deoxypseudouridine and other C-nucleoside analogues like 2'-deoxyformycin B. acs.org
Structural and Conformational Analysis of 2 Deoxy 3 Methylpseudouridine
Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the intricate structural details of 2'-Deoxy-3-methylpseudouridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules like this compound. weebly.comjchps.comslideshare.net By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a comprehensive picture of the molecule's connectivity and spatial arrangement can be obtained. nih.gov
One-dimensional (1D) NMR spectra, including proton (¹H) and carbon-¹³C NMR, provide initial information about the different chemical environments of the atoms within the molecule. jchps.com For instance, the ¹H NMR spectrum reveals the number and types of protons present. jchps.com More advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between different nuclei. weebly.comslideshare.nethyphadiscovery.com These experiments help in assigning all the proton and carbon signals and confirming the covalent structure of the molecule. hyphadiscovery.com
1D NOE difference spectroscopy is particularly valuable for determining the conformation around the glycosidic bond. nih.govresearchgate.netacs.org This technique measures the spatial proximity between protons, which helps to deduce the preferred orientation (syn or anti) of the nucleobase with respect to the sugar moiety. nih.govresearchgate.net
Mass Spectrometry and High-Resolution Techniques
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. oup.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the compound. sdu.dk
Techniques such as Electrospray Ionization (ESI) are commonly used to ionize the molecule for MS analysis. sdu.dk The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion, confirming the identity of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further provide structural information by breaking the molecule into smaller, identifiable pieces. nih.gov
Circular Dichroism for Solution Conformations
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. mdpi.comencyclopedia.pub This technique is particularly sensitive to the conformational changes in biomolecules, including nucleosides. mdpi.comnih.gov
Glycosidic Linkage Conformation (Syn/Anti Preferences)
The orientation of the nucleobase relative to the deoxyribose sugar is defined by the torsion angle around the C-N glycosidic bond, leading to two primary conformations: syn and anti. colostate.edu In the anti conformation, the bulk of the base is positioned away from the sugar, while in the syn conformation, it is situated over the sugar ring. colostate.edu
For pseudouridine (B1679824) and its derivatives, including 3-methylpseudouridine (B1201438), there is a noted preference for the syn conformation in solution. nih.govresearchgate.netnih.gov This preference can be deduced using 1D NOE difference spectroscopy, which measures spatial proximities between the base and sugar protons. nih.govresearchgate.net The stability of the syn conformation can be influenced by intramolecular interactions, such as hydrogen bonding. nih.gov The specific methylation at the N3 position in this compound can further influence this conformational equilibrium.
Sugar Pucker Conformation (C2'-endo/C3'-endo Preferences)
The conformation of the five-membered deoxyribose ring, known as the sugar pucker, is a critical determinant of nucleic acid structure. glenresearch.com The two most common conformations are C2'-endo (South) and C3'-endo (North). glenresearch.comnih.gov In the C2'-endo pucker, the C2' atom is displaced from the plane defined by C1', C4', and O4', while in the C3'-endo pucker, the C3' atom is out of the plane. colostate.edu
DNA typically adopts a C2'-endo sugar pucker, which is characteristic of the B-form helix. glenresearch.comnih.gov In contrast, RNA, with its 2'-hydroxyl group, favors the C3'-endo conformation, leading to an A-form helix. glenresearch.comnih.gov For 2'-deoxyribonucleosides like this compound, the sugar pucker exists in a dynamic equilibrium between the C2'-endo and C3'-endo states. nih.gov The ratio of these two conformations can be estimated from the analysis of proton-proton coupling constants in ¹H NMR spectra. nih.govresearchgate.net Studies on the related compound 3-methylpseudouridine have shown that both C2'-endo and C3'-endo conformations are observed in solution, with a nearly equal population. nih.govresearchgate.net The absence of the 2'-hydroxyl group in this compound, however, would likely shift this equilibrium more towards the C2'-endo conformation, typical for deoxyribonucleosides. nih.gov
Intramolecular and Intermolecular Interactions
The three-dimensional structure and function of this compound are influenced by a network of intramolecular and intermolecular interactions.
Intramolecular Interactions: An important intramolecular interaction in nucleosides is the potential for hydrogen bonding. In the syn conformation of some nucleosides, an intramolecular hydrogen bond can form between the base and the sugar moiety, which helps to stabilize this orientation. nih.gov The specific methylation at the N3 position of the pseudouridine base might influence the potential for such interactions.
Intermolecular Interactions: When incorporated into a nucleic acid duplex, this compound can engage in various intermolecular interactions. These include:
Base Pairing: The modified base can form hydrogen bonds with a complementary base on the opposing strand. The methylation at N3 could potentially alter the standard Watson-Crick base-pairing pattern.
Base Stacking: The aromatic rings of the nucleobases tend to stack on top of each other, contributing to the stability of the duplex. The conformation of the sugar-phosphate backbone and the orientation of the base influence the efficiency of these stacking interactions. researchgate.net
The presence of the methyl group at the N3 position can also introduce specific steric and hydrophobic interactions that may affect both intramolecular and intermolecular associations. uzh.ch
Data Tables
Table 1: NMR Spectroscopic Data for Structural Elucidation of Pseudouridine Derivatives
| Technique | Information Obtained | Reference |
| 1D ¹H NMR | Proton chemical shifts and coupling constants | nih.gov |
| 1D NOE Difference Spectroscopy | syn/anti conformation | nih.govresearchgate.net |
| 2D COSY | Proton-proton correlations | weebly.comslideshare.net |
| 2D HSQC/HMQC | Direct carbon-proton correlations | weebly.comhyphadiscovery.com |
| 2D HMBC | Long-range carbon-proton correlations | weebly.comhyphadiscovery.com |
Table 2: Conformational Preferences of Pseudouridine Derivatives
| Conformation | Preference | Method of Determination | Reference |
| Glycosidic Linkage | Primarily syn for 3-methylpseudouridine | 1D NOE Difference Spectroscopy | nih.govresearchgate.net |
| Sugar Pucker | Equilibrium of C2'-endo and C3'-endo | ¹H NMR coupling constants | nih.govresearchgate.net |
Hydrogen Bonding Patterns and Stabilizing Interactions
Pseudouridine (Ψ), an isomer of uridine (B1682114), introduces an additional hydrogen bond donor at the N1 position due to the C-glycosidic bond between C5 of the uracil (B121893) base and C1' of the ribose sugar. acs.orgnih.gov This feature allows for the formation of a water-mediated hydrogen bond between the N1-H and the phosphate (B84403) backbone of RNA, which can contribute to the stabilization of RNA structures, particularly in duplex regions. acs.orgresearchgate.net The presence of these water bridges has been correlated with increased stability in pseudouridylated RNAs. acs.org
In the context of 1-methylpseudouridine (B86832) (m1Ψ), a related modified nucleoside, high-resolution crystal structures have revealed multiple hydrogen bonds between the modified nucleobase and adjacent water molecules. uzh.ch Specifically, a water molecule has been observed to link the N1 of pseudouridine and the 5'-phosphate group of the same nucleoside. uzh.ch This stabilizing interaction is absent in m1Ψ due to the methylation at the N1 position. uzh.ch While direct crystallographic studies on this compound are not as prevalent, the fundamental principles of hydrogen bonding from related pseudouridine derivatives provide a framework for understanding its potential interactions. The methylation at the N3 position in 3-methylpseudouridine removes a hydrogen bond donor site, which inherently alters its hydrogen bonding capabilities compared to pseudouridine. acs.org
Influence of Methylation on Molecular Interactions
Methylation at various positions on nucleobases can significantly influence their molecular interactions and, consequently, the structure and stability of nucleic acids. acs.orgresearchgate.net The addition of a methyl group can affect base stacking, conformational preferences of the sugar pucker, and hydrogen bonding patterns. researchgate.netalidabio.com
In the case of 3-methylpseudouridine, methylation occurs at the N3 position of the pseudouridine base. acs.org This modification has been shown to have a minimal impact on the pKa value of the N1 position. acs.org However, it does reduce the number of protonatable sites on the pseudouridine moiety. acs.org While this N3 methylation might not directly alter the pKa, the stabilization it provides could be important for long-range interactions within large RNA structures like the ribosome. acs.org Studies on 3-methyluridine, a related compound, have shown that it preferentially adopts an anti conformation in solution. researchgate.net In contrast, 3-methylpseudouridine is primarily found in a syn conformation. researchgate.net
The methylation of the 2'-hydroxyl group of the ribose, a different type of modification, is known to promote a C3'-endo conformation, which favors an A-form helix in RNA. researchgate.net This is due to steric clashes that would occur in a C2'-endo pucker between the methyl group and the adjacent phosphate and base. researchgate.net While this compound lacks the 2'-hydroxyl group, the principles of how methylation can sterically influence conformation are relevant.
Computational Chemistry and Molecular Modeling Studies
pKa Value Calculations and Electronic Density Modulation
For pseudouridine (Ψ), the C-glycosidic linkage results in two deprotonatable sites, N1 and N3. acs.org Experimental and computational studies have shown that the N1 position has a lower pKa value than the N3 position. acs.org Ab initio quantum mechanical calculations, utilizing methods like the B3LYP density functional with the 6-31+G(d,p) basis set and an implicit-explicit solvation model, have been employed to determine the pKa values of various modified nucleobases with good agreement with experimental data. acs.orgfigshare.com
Specifically for 3-methylpseudouridine, computational studies indicate that methylation at the N3 position has a minimal effect on the pKa value of the N1 position. acs.org However, this modification does eliminate one of the protonatable sites on the pseudouridine base. acs.org While the change in pKa may be modest, the alteration in the electronic density of the uracil ring due to modification can modulate the acidity of the remaining protons and influence molecular interactions. acs.org
Table 1: Calculated pKa Values of Pseudouridine and its Methylated Derivative
| Compound | Position | Calculated pKa |
| Pseudouridine | N1 | 9.2 |
| N3 | 9.5 | |
| 3-Methylpseudouridine | N1 | 9.0 |
Data sourced from computational studies. acs.orgfigshare.com
Energy Profile Analysis and Force Field Refinement
Molecular dynamics (MD) simulations, which rely on empirical force fields, are instrumental in studying the conformational dynamics of nucleic acids. nih.gov The accuracy of these simulations is highly dependent on the quality of the force field parameters. nih.govarxiv.org Force field refinement involves adjusting parameters to better match experimental data or high-level quantum mechanical (QM) calculations. nih.govnih.gov
For modified nucleosides like this compound, accurate force field parameters are essential for realistic simulations. The process of refinement often involves generating potential energy surfaces (PES) for key dihedral angles, such as those in the sugar ring and the glycosidic bond, using QM methods. nih.govnih.gov These QM energy profiles then serve as target data for optimizing the corresponding torsional parameters in the force field. nih.gov
Recent advancements in force field development include the use of polarizable models, such as the Drude polarizable force field, which can provide a more accurate description of electrostatic interactions. nih.gov The refinement of these force fields for modified nucleosides aims to improve agreement with QM potential energy surfaces and experimental data, such as NMR J-coupling values. nih.govnih.gov For pseudouridine and its derivatives, new sets of partial atomic charges and glycosidic torsional parameters have been developed to better reproduce experimental conformational propensities. researchgate.netacs.org
The goal of these computational efforts is to develop force fields that can accurately predict the structural and energetic consequences of modifications like methylation on the conformational landscape of DNA and RNA. nih.govarxiv.org
X-ray Crystallography of Related Nucleoside-Enzyme Complexes for Mechanistic Insight
X-ray crystallography is a vital technique for elucidating the three-dimensional structures of biological macromolecules and their complexes, providing crucial insights into their function and mechanism of action. riken.jp The study of pseudouridine synthase (Ψ synthase) enzymes in complex with their RNA substrates or substrate analogs has been particularly informative for understanding the process of pseudouridylation. nih.govnih.gov
These enzymes catalyze the isomerization of uridine to pseudouridine within an RNA chain. nih.gov Structural studies of Ψ synthases from various families, such as RluB, RluE, and TruB, have revealed a conserved active site cleft containing key catalytic residues, typically an aspartate and a tyrosine. nih.govnih.gov
To capture the enzyme in a state that mimics a catalytic intermediate, researchers often use substrate analogs like 5-fluorouridine (B13573) (5-FU). nih.gov The crystal structure of the RluB catalytic domain in a complex with an RNA stem-loop containing 5-FU at the target position revealed a covalent bond between the isomerized base and a tyrosine residue (Tyr140) in the enzyme. nih.gov This structure supports a Michael addition mechanism for pseudouridine formation. nih.gov In this proposed mechanism, a conserved aspartate acts as a nucleophile, attacking the C6 of the uracil base. nih.gov
Furthermore, crystal structures of pseudouridine kinase (PsuK) from E. coli in complex with pseudouridine and N1-methylpseudouridine have provided a structural basis for the enzyme's substrate specificity. frontiersin.org These structures show how the enzyme's active site accommodates the non-canonical nucleosides through a series of hydrophilic and hydrophobic interactions. frontiersin.org Although direct crystallographic data for this compound complexed with an enzyme may be limited, these studies on related pseudouridine-enzyme complexes provide a valuable framework for understanding the potential recognition and catalytic mechanisms involving this modified nucleoside.
Biochemical Roles and Molecular Mechanisms in Research Contexts
Integration into Nucleic Acid Polymers (DNA, RNA)
The incorporation of modified nucleotides into DNA and RNA is a critical aspect of synthetic biology and the development of nucleic acid-based therapeutics. The efficiency and fidelity of this process, as well as the subsequent impact on the stability and structure of the nucleic acid duplex, are of paramount importance.
Polymerase Recognition and Incorporation Fidelity (e.g., T7 RNA Polymerase)
The ability of RNA polymerases to recognize and incorporate modified nucleotides is fundamental to the synthesis of modified nucleic acids. While direct data on the incorporation of 2'-Deoxy-3-methylpseudouridine by T7 RNA polymerase is limited, studies on the related compound N1-methylpseudouridine (m1Ψ) offer significant insights. Research has shown that m1Ψ is incorporated into synthetic RNAs with higher fidelity than its parent compound, pseudouridine (B1679824) (Ψ) nih.govbiorxiv.org.
The fidelity of nucleotide incorporation by RNA polymerases is a crucial factor in the synthesis of functional mRNA molecules for therapeutic applications neb.com. T7 RNA polymerase, a workhorse in in vitro transcription, has demonstrated a high degree of fidelity, which is essential for producing effective mRNA drugs neb.com. The error rates of incorporation can vary between different single-subunit RNA polymerases, such as T7, T3, and SP6, although the types of mutations observed tend to be similar nih.govbiorxiv.org. For uridine (B1682114) analogs like m1Ψ and Ψ, a predominant error is the misincorporation of rA opposite the analog in the template, leading to rA → rU substitutions nih.gov.
It is important to note that the fidelity of T7 RNA polymerase in incorporating deoxy-ribonucleotides is generally lower than for ribonucleotides, with an error rate of approximately 10⁻² for dATP replacing rATP nih.gov. This suggests that the 2'-deoxy nature of this compound could influence its incorporation efficiency and fidelity, a subject that warrants specific investigation.
Table 1: Comparative Incorporation Fidelity of Uridine Analogs by T7 RNA Polymerase
| Nucleotide Analog | Relative Fidelity | Predominant Error Type | Reference |
|---|---|---|---|
| Uridine | Baseline | - | nih.gov |
| Pseudouridine (Ψ) | Lower than m1Ψ | rA → rU substitution | nih.govbiorxiv.org |
This table is based on data for N1-methylpseudouridine and pseudouridine and serves as a predictive model for this compound.
Impact on Nucleic Acid Duplex Stability and Structure
Chemical modifications to nucleotides can significantly alter the thermodynamic stability and three-dimensional structure of DNA and RNA duplexes. Modifications to the sugar moiety, such as at the 2'-position, and to the heterocyclic base can have profound effects oup.comnih.gov.
Generally, modifications that pre-organize the sugar pucker into the C3'-endo conformation, which is characteristic of A-form RNA duplexes, tend to increase duplex stability nih.gov. The presence of an electronegative group at the 2'-position of the sugar is a common strategy to achieve this stabilization oup.comnih.gov. While this compound lacks the 2'-hydroxyl group, the impact of the 3-methyl group on the pseudouridine base itself must be considered.
Studies on pseudouridine and N1-methylpseudouridine have shown that these modifications can enhance the stability of RNA duplexes, with the effect being context-dependent researchgate.netdundee.ac.uknih.govresearchgate.net. The stabilization is attributed to improved base stacking interactions and altered hydration patterns researchgate.netnih.gov. The N1-methyl group in m1Ψ, in particular, is thought to increase molecular polarizability, leading to a context-dependent stabilization of base stacking dundee.ac.ukresearchgate.net.
Table 2: Predicted Impact of Modifications on Nucleic Acid Duplex Stability
| Modification | Predicted Effect on Duplex Stability | Putative Mechanism |
|---|---|---|
| 2'-Deoxy | May decrease A-form stability | Lack of 2'-OH group |
| 3-Methyl on Pseudouridine | May increase stability | Enhanced base stacking and favorable enthalpic contributions |
| Pseudouridine (Ψ) | Generally increases stability | Enhanced base stacking, altered hydration |
Influence on Translational Processes in Model Systems (in vitro, cell lines)
The incorporation of modified nucleotides into mRNA can have significant consequences for the translational machinery, affecting everything from ribosome recognition to the ultimate protein yield and the stability of the mRNA template itself.
Modulation of Ribosome Recognition and Protein Expression
The presence of modified nucleosides in an mRNA sequence can alter its interaction with the ribosome and associated translation factors. N1-methylpseudouridine (m1Ψ), used in the successful mRNA-based COVID-19 vaccines, has been shown to enhance protein expression significantly frontiersin.orgnih.govbiorxiv.org. This enhancement is, in part, due to the ability of m1Ψ-modified mRNA to evade the innate immune response, which would otherwise lead to a shutdown of translation frontiersin.orgnih.gov.
Studies have shown that the level of m1Ψ modification can be correlated with protein expression levels, with lower modification ratios sometimes resulting in better expression than full substitution nih.govresearchgate.netnih.gov. This suggests a complex interplay between the modification, the cellular machinery, and the specific mRNA sequence.
The decoding process itself can also be modulated. Research indicates that m1Ψ and Ψ can affect the selection of near-cognate tRNAs in a manner that is dependent on the position of the modification within the codon and the identity of the tRNA biorxiv.orgnih.govbiorxiv.org. While m1Ψ does not substantially change the rate of amino acid addition by cognate tRNAs, it can subtly influence the fidelity of translation nih.gov. The absence of pseudouridylation in ribosomal RNA has been linked to abnormal inter-subunit movements of the ribosome, highlighting the importance of such modifications for proper ribosome function nih.gov.
Effect on mRNA Stability and Half-life in Cellular Models
The stability of an mRNA molecule, often quantified by its half-life, is a critical determinant of the total amount of protein that can be produced from it. Nucleotide modifications can play a crucial role in protecting mRNA from degradation. The incorporation of m1Ψ has been reported to be important for the stability of mRNA transcripts biorxiv.org. The level of m1Ψ modification has been shown to correlate with the stability of the mRNA nih.govresearchgate.netnih.gov. This increased stability contributes to the prolonged protein expression observed with m1Ψ-containing mRNAs.
Modulation of Innate Immune Response in Research Models
The incorporation of modified nucleosides, such as this compound and its related compound N1-methylpseudouridine, into in vitro-transcribed messenger RNA (mRNA) has been a critical strategy to dampen the innate immune response. nih.gov Exogenously delivered, unmodified mRNA can be recognized by various pattern recognition receptors (PRRs) as a pathogen-associated molecular pattern (PAMP), triggering an inflammatory cascade. roche.com These sensors include endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and cytosolic sensors like retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5). roche.comnih.gov
Research has shown that the substitution of uridine with modified versions like pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) significantly reduces this immunogenicity. nih.govnih.gov Studies comparing unmodified mRNA with modified mRNA in various cell models and in vivo have demonstrated that the modified transcripts elicit a substantially lower type I interferon response. nih.gov While pseudouridine modification alone can reduce the immune response, N1-methylpseudouridine has been found to be even more effective, leading to both reduced immunogenicity and enhanced protein expression. nih.gov This reduction in immune activation is crucial for therapeutic applications, as an uncontrolled immune response can compromise both the safety and efficacy of the treatment. roche.com
Mechanistic Investigations of Reduced Immunogenicity of Modified RNA
The molecular mechanisms underlying the reduced immunogenicity of modified RNA have been a subject of intensive investigation. A primary factor is the ability of nucleoside modifications to help the synthetic mRNA evade detection by innate immune sensors. nih.gov The incorporation of modifications like pseudouridine and its derivatives alters the chemical and structural properties of the RNA molecule. asm.org
One key mechanism involves the RIG-I pathway. RIG-I is a primary sensor for viral and synthetic RNAs in the cytoplasm, and its activation requires binding to RNA ligands, which induces a significant conformational change in the protein to initiate downstream signaling. asm.org Research has demonstrated that RNAs containing modified nucleotides, including pseudouridine, fail to trigger these essential RIG-I conformational changes. asm.org This suggests that the structural alterations imparted by the modification prevent the RNA from being recognized as a ligand that can activate the immune sensor.
Similarly, these modifications are known to suppress activation of endosomal Toll-like receptors, such as TLR7 and TLR8, which recognize single-stranded RNA. nih.gov The prevailing hypothesis is that the structural changes in the modified RNA interfere with its ability to bind effectively to these receptors, thereby preventing the initiation of the inflammatory signaling cascade. nih.gov In addition to the nucleoside modification itself, the purity of the mRNA preparation is critical. Double-stranded RNA (dsRNA), a common impurity in in vitro transcription reactions, is a potent activator of innate immunity. nih.gov Therefore, manufacturing processes that combine nucleoside modification with effective purification to remove dsRNA are necessary to minimize the immune-activating profile of therapeutic mRNA. nih.gov
Role in Non-Coding RNA Function and Modification (Drawing parallels from pseudouridine research)
While research on this compound is specific, its functional roles can be inferred by drawing parallels with its parent compound, pseudouridine (Ψ), the most abundant post-transcriptional modification found in non-coding RNAs (ncRNAs). nih.govresearchgate.net Often called the "fifth nucleotide," pseudouridine is widespread in ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). researchgate.netpharmiweb.com Its presence in functionally critical regions of these molecules underscores its importance in fundamental cellular processes like translation and splicing. oup.comfrontiersin.org
The isomerization of uridine to pseudouridine is catalyzed by enzymes known as pseudouridine synthases (PUSs) or, in eukaryotes, by a mechanism involving box H/ACA ribonucleoproteins (RNPs). nih.govnih.gov These modifications are not random; they occur at highly specific and often conserved sites, suggesting precise functional roles. nih.gov
Pseudouridylation in Ribosomal RNA (rRNA) and Transfer RNA (tRNA) in Model Organisms
In model organisms from bacteria to humans, pseudouridines are strategically placed within tRNA and rRNA molecules, where they are crucial for proper function.
Transfer RNA (tRNA): Pseudouridine is a hallmark of the TΨC loop in almost all tRNAs, where it plays a role in stabilizing the molecule's L-shaped tertiary structure. pharmiweb.comoup.com It is also found in other regions, such as the anticodon stem and loop. ijeab.com While not always essential for cell viability, pseudouridylation in tRNA influences the local structure of the domains where it is present and contributes to the efficiency and accuracy of protein synthesis. ijeab.com
| RNA Type | Location of Pseudouridine (Ψ) | Investigated Function in Model Organisms |
| tRNA | TΨC loop, anticodon stem, D stem | Stabilizes tertiary structure, influences local domain conformation. pharmiweb.comoup.comijeab.com |
| rRNA | Peptidyl Transferase Center (PTC), Decoding Center, A-site finger region | Essential for rRNA folding, ribosome assembly, and catalytic activity; modulates interactions with tRNA and mRNA. pharmiweb.comfrontiersin.orgijeab.com |
| snRNA | Functionally important regions (e.g., U2 snRNA) | Mediates RNA-RNA and RNA-protein interactions essential for spliceosome assembly and pre-mRNA splicing. oup.comnih.gov |
Influence on RNA Folding and Functional Dynamics
The unique structural properties of pseudouridine are central to its influence on RNA folding and dynamics. Unlike uridine, which has a C1'-N1 glycosidic bond, pseudouridine possesses a C1'-C5 bond. This C-C bond provides greater rotational freedom around the glycosidic bond and introduces an additional imino proton at the N1 position that can act as a hydrogen bond donor. oup.comnih.gov
These features allow pseudouridine to enhance the stability of RNA structures in several ways:
Enhanced Base Stacking: The altered conformation can improve stacking interactions with adjacent bases, contributing to the rigidity of the RNA backbone. nih.gov
Additional Hydrogen Bonding: The N1-H group can form an extra hydrogen bond with water molecules or other parts of the RNA, further stabilizing local structures. oup.com
Increased Duplex Stability: Thermodynamic studies have shown that replacing a U with a Ψ can stabilize an RNA duplex, regardless of whether it is paired with A, G, U, or C. researchgate.net
This ability to stabilize specific structural motifs is critical for the function of ncRNAs. In spliceosomal snRNAs, for instance, pseudouridines are located in regions involved in RNA-RNA and RNA-protein interactions that are essential for the splicing process. oup.com By rigidifying the sugar-phosphate backbone and enhancing base pairing and stacking, pseudouridine helps to organize the complex architecture of these ribonucleoprotein machines. nih.gov
Contribution to Nucleotide Metabolism Salvage Pathways in Microorganisms
Nucleotide salvage pathways are crucial for cellular economy, allowing organisms to recycle nucleobases and nucleosides generated from the degradation of DNA and RNA, thereby conserving the significant energy required for de novo synthesis. wikipedia.orgnih.gov In microorganisms, these pathways are vital for survival, especially under nutrient-limiting conditions where de novo synthesis is metabolically costly. embopress.org
The general principle of pyrimidine (B1678525) salvage involves a series of enzymatic steps. For example, a free base like uracil (B121893) is converted to its corresponding nucleoside (uridine) by a phosphorylase, which then gets phosphorylated by a kinase to form a nucleotide (uridine monophosphate), re-entering the nucleotide pool. wikipedia.org
While specific pathways for the salvage of this compound in microorganisms are not extensively characterized, its potential contribution can be understood within this framework. A modified nucleoside released from RNA degradation could theoretically be processed by the cell's salvage machinery. This would likely require enzymes with broader substrate specificity or specialized enzymes capable of recognizing the modified structure. The key steps would involve:
Release: Degradation of RNA would release this compound.
Conversion: A nucleoside phosphorylase or hydrolase would need to act on it. In yeast, for instance, purine (B94841) nucleosides are processed by a phosphorylase (Pnp1), while pyrimidine nucleosides are acted upon by a hydrolase (Urh1). embopress.org
Phosphorylation: A nucleoside kinase would then phosphorylate the salvaged molecule to convert it back into a nucleotide form, which could be re-incorporated or further metabolized.
The efficiency of such a salvage process would depend on the ability of the microorganism's native enzymes to recognize and catalyze reactions involving this specific modified deoxy-nucleoside. The presence of the 3-methyl group and the deoxyribose sugar in place of ribose could present challenges for standard pyrimidine salvage enzymes, potentially leading to inefficient recycling or requiring a distinct metabolic route.
Applications of 2 Deoxy 3 Methylpseudouridine in Advanced Research Tools
As a Building Block for Functional Oligonucleotides
Functional oligonucleotides are short nucleic acid polymers designed to interact with specific cellular targets to modulate gene expression or function as molecular recognition elements. The performance of these oligonucleotides is heavily dependent on their chemical composition.
Antisense oligonucleotides (ASOs) are single-stranded nucleic acid sequences designed to bind to a specific mRNA target, leading to the degradation of the mRNA or the blockage of translation nih.gov. Splice-switching oligonucleotides (SSOs) are a subclass of ASOs that bind to pre-mRNA and modulate splicing patterns, often to correct genetic defects ox.ac.uknih.gov.
The efficacy of both ASOs and SSOs is greatly enhanced by chemical modifications that increase their stability and binding affinity. Common modifications include phosphorothioate (B77711) backbones and 2'-sugar modifications like 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) nih.govmedchemexpress.comresearchgate.net. These 2'-modifications generally increase the binding affinity of the oligonucleotide to its RNA target nih.govresearchgate.net.
The 2'-deoxy nature of 2'-Deoxy-3-methylpseudouridine would make it a component of the "deoxy gap" in gapmer ASOs. These chimeric ASOs feature a central block of 2'-deoxyribonucleosides, which is necessary to recruit RNase H for target mRNA degradation, flanked by modified nucleosides that enhance stability and affinity nih.govnih.govresearchgate.net. While uniformly 2'-modified oligonucleotides are often ineffective at mediating RNase H cleavage, the inclusion of a stretch of at least five 2'-deoxy residues can restore this activity nih.govresearchgate.net.
The 3-methylpseudouridine (B1201438) component could also influence the properties of ASOs and SSOs. Pseudouridine (B1679824) itself is known to enhance base-stacking and pre-organize the sugar-phosphate backbone, which can increase the rigidity and binding affinity of an oligonucleotide biosyn.com. The addition of a methyl group at the N3 position could further modulate these conformational properties.
| Oligonucleotide Type | Key Modifications | Role of 2'-Deoxyribonucleosides | Potential Role of this compound |
| Gapmer ASO | 2'-O-Methyl, 2'-MOE, Phosphorothioate | Forms RNase H-activating central gap | Component of the central deoxy gap |
| SSO | 2'-O-Methyl, Phosphorothioate, PMO | Generally avoided to prevent RNase H activity | Could be incorporated if RNase H activity is not desired, with the base modification potentially enhancing binding. |
Small interfering RNAs (siRNAs) and microRNAs (miRNAs) are small, double-stranded RNA molecules that play a central role in RNA interference (RNAi), a process of post-transcriptional gene silencing. Chemical modifications are often introduced into synthetic siRNAs to improve their stability, reduce off-target effects, and enhance their therapeutic potential nih.gov.
Modifications at the 2'-position of the ribose sugar, such as 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe), are commonly used in siRNA design nih.gov. These modifications can increase nuclease resistance and modulate the immunostimulatory properties of the siRNA. For instance, the FDA-approved siRNA drug Patisiran contains 2'-O-methyl modifications nih.gov.
The incorporation of 2'-deoxyribonucleosides into siRNAs has been explored. For example, (2'S)-2'-deoxy-2'-C-methyluridine and its (2'R) counterpart have been incorporated into the 3'-overhang and seed regions of siRNAs, with some modifications leading to improved activity nih.gov. Given that this compound is a 2'-deoxy analogue, its potential incorporation could be investigated for similar effects on siRNA stability and function.
Research on miRNA switches has shown that nucleotide modifications, such as pseudouridine and N1-methylpseudouridine, can impact miRNA-dependent silencing nih.gov. These modifications tend to increase translation, which can decrease the regulatory effect of the miRNA switch. The placement of the miRNA target site, for instance in the 5' UTR, can influence the effect of these modifications nih.gov. The unique methylation pattern of 3-methylpseudouridine might offer a different way to modulate these interactions, potentially fine-tuning the responsiveness of miRNA-based research tools.
Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity nih.govjenabioscience.com. They are developed through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX) nih.gov.
To enhance their stability in biological fluids, aptamers are often chemically modified. Common modifications include 2'-amino, 2'-fluoro, and 2'-O-methyl groups on the ribose sugar, which increase resistance to nuclease degradation jenabioscience.comencyclopedia.pubmdpi.comnih.govcreative-biolabs.com.
The 2'-deoxy nature of this compound makes it a natural component for DNA aptamers. However, the introduction of the 3-methylpseudouridine base could confer unique structural properties. Pseudouridine's ability to form alternative hydrogen bonding patterns could expand the structural and, therefore, the target-binding diversity of an aptamer library. The N3-methylation would further alter these properties. The development of aptamers often involves a trade-off between nuclease resistance and the ability of polymerases to incorporate modified nucleotides during the SELEX process researchgate.net. The compatibility of this compound triphosphate with various polymerases would need to be established to enable its use in aptamer selection.
| Modification Type | Effect on Aptamer Properties | Relevance to this compound |
| 2'-Fluoro | Increased nuclease resistance and binding affinity | The 2'-deoxy group of this compound does not confer the same level of nuclease resistance as 2'-F. |
| 2'-O-Methyl | Increased nuclease resistance and thermal stability mdpi.comnih.gov | The 2'-deoxy group of this compound does not confer the same level of nuclease resistance as 2'-OMe. |
| Base Modifications | Can increase binding affinity and specificity by expanding chemical diversity mdpi.com | The 3-methylpseudouridine base could introduce novel binding interactions. |
In Vitro Transcription Systems and mRNA Engineering for Research
In vitro transcription (IVT) is a cell-free method for producing large quantities of RNA from a DNA template biorxiv.org. This technology is fundamental to research applications involving mRNA, including the development of mRNA-based vaccines and therapeutics.
Eukaryotic mRNAs possess a 5' cap structure (m7GpppN) that is crucial for their stability and efficient translation neb.com. In IVT, this cap can be added post-transcriptionally using enzymes or co-transcriptionally using cap analogs neb.comnih.gov. Anti-Reverse Cap Analogs (ARCAs) were developed to ensure that the cap is incorporated in the correct orientation, thereby increasing the proportion of translatable mRNA acs.orgresearchgate.net.
While this compound is not a cap analog itself, the principles of modifying nucleic acid components to enhance biological processes are highly relevant. Research into cap analogs has shown that modifications to the guanosine (B1672433) or the triphosphate linker can significantly impact capping efficiency and translation initiation acs.org. For example, trinucleotide cap analogs have been developed to improve capping efficiency and allow for the incorporation of a Cap-1 structure co-transcriptionally nih.gov. This continuous innovation in modifying the building blocks of mRNA underscores the potential for novel nucleosides to contribute to future advancements in mRNA technology.
The design of synthetic mRNA can be optimized to maximize protein expression. This includes codon optimization and the engineering of untranslated regions (UTRs) frontiersin.org. A key strategy for enhancing the stability and translational efficiency of synthetic mRNA, while reducing its immunogenicity, is the incorporation of modified nucleosides promegaconnections.com.
The most well-known examples are pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), which, when substituted for uridine (B1682114), can dampen the innate immune response and increase protein production trilinkbiotech.comnih.govconsensus.app. The COVID-19 mRNA vaccines from Pfizer-BioNTech and Moderna famously utilize m1Ψ-modified mRNA frontiersin.orgnih.govconsensus.appnih.govnih.gov. Studies have shown that m1Ψ is incorporated with high fidelity during IVT and has a minimal impact on decoding accuracy biorxiv.orgnih.gov.
The potential role of this compound in this context is speculative. Its incorporation into an mRNA transcript during IVT would require its triphosphate form and acceptance by RNA polymerases. If incorporated, the 3-methylpseudouridine base could have distinct effects on immune recognition and translational dynamics compared to Ψ and m1Ψ. Furthermore, the presence of a 2'-deoxy sugar would introduce a significant alteration to the RNA backbone, the consequences of which for translation and stability are not well-characterized. Recent research has also focused on designing optimal 5' UTRs specifically for m1Ψ-modified mRNA, as the modification can alter the translational efficiency of these regions researchgate.net. A similar need for specialized design could arise if other novel modified nucleosides were to be broadly adopted.
| Nucleoside Modification | Impact on mRNA Properties |
| Pseudouridine (Ψ) | Reduces immunogenicity, increases translational capacity promegaconnections.comtrilinkbiotech.com |
| N1-methylpseudouridine (m1Ψ) | Dramatically reduces immunogenicity, increases mRNA stability and protein synthesis frontiersin.orgtrilinkbiotech.comnih.govnih.gov |
| 5-methylcytidine (m5C) | Can reduce immunogenicity trilinkbiotech.com |
Radiotracers and Labeled Probes for Cellular and Biochemical Assays
The unique structural and functional characteristics of this compound have prompted investigations into its potential as a molecular probe for elucidating complex biological processes. By incorporating isotopic labels or fluorescent tags, researchers can synthesize analogues of this compound to trace its metabolic fate, cellular uptake, and interaction with other biomolecules. These labeled probes are invaluable tools in a variety of in vitro and cell-based assays, offering insights into nucleic acid metabolism and function.
Design and Synthesis of Labeled Analogues for In Vitro Studies
The synthesis of labeled this compound analogues is a critical first step in their development as research tools. The design of these probes involves the strategic placement of a reporter molecule, such as a radioisotope or a fluorophore, in a position that does not significantly interfere with the compound's biological activity.
The foundational chemical synthesis of this compound has been successfully achieved. nih.gov This multi-step process provides a scaffold that can be adapted for the incorporation of labels. For instance, isotopic labeling, a common strategy for creating radiotracers, can be achieved by introducing atoms with a higher atomic mass, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into the molecule. A procedure for the chemical synthesis of [3-¹⁵N]-labeled pseudouridine and its methylated derivatives has been developed, which could potentially be adapted for this compound. nih.gov
Fluorescently labeled analogues can be designed by attaching a fluorophore to the nucleoside. This is often accomplished by linking the dye to the C5 position of the pyrimidine (B1678525) ring, a site that is less likely to disrupt Watson-Crick base pairing. The synthesis of such probes would involve the chemical modification of this compound to introduce a reactive linker arm, which is then coupled to an amine-reactive fluorescent dye.
| Labeling Strategy | Isotope/Fluorophore | Potential Attachment Site | Key Synthetic Considerations |
| Radiotracers | ¹⁴C, ³H, ¹⁸F | Pyrimidine Ring, Sugar Moiety | Multi-step synthesis with labeled precursors. |
| Isotopic Labeling | ²H, ¹³C, ¹⁵N | Pyrimidine Ring, Methyl Group | Use of isotopically enriched starting materials. |
| Fluorescent Probes | Fluorescein, Rhodamine, Cyanine Dyes | C5 position of the pyrimidine ring | Introduction of a linker arm for dye conjugation. |
Table 1: Design Strategies for Labeled this compound Analogues
Evaluation of Cellular Uptake and Metabolism in Research Models
Once synthesized, labeled this compound analogues can be used to investigate their uptake and metabolism in various research models, including cell cultures and animal models. Understanding these processes is crucial for interpreting the results of assays that use these probes.
The cellular uptake of nucleoside analogues is typically mediated by nucleoside transporters embedded in the cell membrane. It is hypothesized that this compound is transported into cells via similar mechanisms. Studies using radiolabeled analogues can quantify the rate and extent of cellular uptake. For example, cells can be incubated with a radiolabeled version of the compound, and the amount of radioactivity inside the cells can be measured over time.
The metabolic fate of this compound can also be traced using labeled analogues. It is possible that the compound is phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms. These phosphorylated metabolites can then be incorporated into DNA or RNA, or they may be subject to degradation pathways. By using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, researchers can separate and identify the various metabolites of labeled this compound within cells.
| Parameter | Experimental Approach | Expected Outcome |
| Cellular Uptake | Incubation of cells with radiolabeled this compound followed by scintillation counting. | Determination of uptake kinetics and transport mechanisms. |
| Phosphorylation | Analysis of cell extracts by HPLC or mass spectrometry after incubation with labeled this compound. | Identification and quantification of phosphorylated metabolites. |
| Incorporation into Nucleic Acids | Isolation of DNA and RNA from cells treated with labeled this compound and measurement of incorporated label. | Assessment of the extent of incorporation into cellular nucleic acids. |
| Metabolic Degradation | Identification of catabolic products in cell culture media or animal excreta using chromatographic and spectrometric methods. | Elucidation of the degradation pathways of the compound. |
Table 2: Experimental Approaches to Evaluate Cellular Uptake and Metabolism
Investigating DNA/RNA Hybrid Structures and Triple Helix Formation
The presence of a methyl group at the N3 position of pseudouridine in this compound has significant implications for its hydrogen bonding capabilities and, consequently, its role in the formation of higher-order nucleic acid structures such as DNA/RNA hybrids and triple helices.
In a standard Watson-Crick base pair, the N3 position of uridine participates in a hydrogen bond with adenine (B156593). The methylation at this position in this compound prevents this canonical hydrogen bond formation. However, the C-glycosidic bond in pseudouridine allows for greater rotational freedom, and the N1-H group of pseudouridine can still form a hydrogen bond with adenine. This altered hydrogen bonding pattern can influence the stability and conformation of nucleic acid duplexes.
The ability of 2'-deoxypseudouridine (B1588945) to form stable C:pseudoU-A triplets suggests that it can participate in the formation of triple-helical structures. biosyn.com In these structures, a third strand of nucleic acid binds in the major groove of a DNA or RNA duplex. The incorporation of this compound into one of the strands could modulate the stability and specificity of triple helix formation. The methyl group at the N3 position might introduce steric hindrance or alter the electronic properties of the base, thereby influencing the interactions with the other two strands.
Research in this area would involve the synthesis of oligonucleotides containing this compound and the biophysical characterization of the resulting DNA/RNA hybrids and triple helices. Techniques such as thermal melting analysis (Tm), circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to assess the stability and structure of these complexes.
| Structure | Potential Role of this compound | Investigative Techniques |
| DNA/RNA Hybrids | Modulation of duplex stability and conformation due to altered hydrogen bonding. | Thermal Melting (Tm) Analysis, Circular Dichroism (CD) Spectroscopy, NMR Spectroscopy. |
| Triple Helices | Participation in Hoogsteen or reverse Hoogsteen base pairing to stabilize the triplex structure. | UV Spectroscopy, Gel Mobility Shift Assays, Isothermal Titration Calorimetry (ITC). |
Table 3: Investigating the Role of this compound in Higher-Order Nucleic Acid Structures
Analytical and Characterization Methodologies for 2 Deoxy 3 Methylpseudouridine and Modified Nucleic Acids
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of nucleosides and nucleic acids. The choice of technique depends on the specific analytical goal, whether it is resolving individual modified nucleosides or analyzing the integrity of a full-length oligonucleotide.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation, identification, and quantification of nucleosides and their modified forms. nih.govthepharmajournal.com These techniques separate compounds based on their interactions with a stationary phase (packed into a column) and a mobile phase (a solvent mixture). thepharmajournal.com For nucleosides like 2'-Deoxy-3-methylpseudouridine, reversed-phase HPLC (RP-HPLC) is the most common approach. umich.edu
In RP-HPLC, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. thepharmajournal.comumich.edu The separation of nucleosides is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in the aqueous mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later. The inclusion of ion-pairing agents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexafluoroisopropanol (HFIP), is often necessary for analyzing charged oligonucleotides, a technique known as ion-pair reversed-phase (IP-RP) chromatography. mz-at.de
UPLC improves upon HPLC by using columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures. mz-at.dewaters.com This results in significantly greater resolution, higher peak capacity, and much faster analysis times compared to traditional HPLC. mz-at.dewaters.com This enhanced performance is particularly valuable for resolving complex mixtures of modified oligonucleotides and their synthesis-related impurities. waters.comwaters.com An elevated column temperature (e.g., 60 °C) is often used to denature any secondary structures in oligonucleotides, ensuring that separation is based on sequence and composition rather than conformation. mz-at.de
Table 1: Typical HPLC/UPLC Parameters for Modified Nucleoside and Oligonucleotide Analysis
| Parameter | HPLC | UPLC | Common Application |
| Column Chemistry | Reversed-Phase C18 | Reversed-Phase C18, Bridged Ethyl Hybrid (BEH) | Separation of nucleosides and oligonucleotides. |
| Particle Size | 3-5 µm | < 2 µm (e.g., 1.7 µm) | UPLC's smaller particles provide higher resolution. |
| Mobile Phase | Aqueous buffer with organic solvent gradient (e.g., Acetonitrile). | Aqueous buffer with organic solvent gradient (e.g., Acetonitrile). | Elution of analytes from the column. |
| Ion-Pairing Agent | TEAA or TEA/HFIP | TEAA or TEA/HFIP | Used for analysis of charged oligonucleotides. |
| Detection | UV Absorbance (e.g., 260 nm) | UV Absorbance (e.g., 260 nm), Mass Spectrometry | Detection and quantification of nucleic acids. |
| Typical Flow Rate | ~1.0 mL/min | ~0.2-0.4 mL/min | UPLC operates at lower flow rates. |
| Analysis Time | 30-60 minutes | < 15 minutes | UPLC offers significantly faster throughput. waters.com |
Size Exclusion Chromatography (SEC) for Oligonucleotide Analysis
Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume, or size in solution. quality-assistance.com It is particularly well-suited for analyzing oligonucleotides containing modified nucleosides like this compound, especially for detecting aggregates or high-molecular-weight species. quality-assistance.com The analysis is performed under non-denaturing, aqueous conditions, which preserves the native state of duplexes or other multiplex structures. quality-assistance.com
In SEC, the stationary phase consists of porous beads. Larger molecules cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. This makes SEC an effective method for separating full-length oligonucleotides from shorter fragments or higher-order multimers. quality-assistance.com While traditional SEC may struggle to resolve oligonucleotides that differ by only a single nucleotide (e.g., n vs. n-1), modern ultra-high performance SEC (UHP-SEC) columns can achieve this level of resolution. sigmaaldrich.comtosohbioscience.comsepscience.com
Table 2: Typical SEC Parameters for Oligonucleotide Analysis
| Parameter | Typical Setting | Purpose |
| Column Type | Silica-based with specific pore sizes (e.g., 125 Å) | Separation based on molecular size. sigmaaldrich.com |
| Mobile Phase | Phosphate-buffered saline (PBS) or similar aqueous buffer | Maintains native structure; mild conditions. quality-assistance.com |
| Detection | UV (260 nm), Multi-Angle Light Scattering (MALS), Mass Spectrometry (MS) | Quantification (UV), absolute molar mass determination (MALS), and mass identification (MS). quality-assistance.com |
| Application | Analysis of aggregates, duplexes, and high-molecular-weight impurities. | Quality control for therapeutic oligonucleotides. quality-assistance.com |
Purity Assessment and Impurity Profiling in Synthetic Preparations
The chemical synthesis of oligonucleotides containing this compound is a multi-step process that can generate various impurities. waters.comlcms.cz Chromatographic techniques are essential for assessing the purity of the final product and characterizing these process-related impurities. waters.com Common impurities include truncated sequences (n-1, n-2, etc.), which are shorter than the desired product, and failure sequences. waters.com
Ion-pair reversed-phase HPLC and UPLC are the primary methods for purity assessment due to their high resolving power. mz-at.de These methods can effectively separate the full-length product from closely related impurities like n-1 sequences. waters.com The presence of impurities is often indicated by secondary or co-eluting peaks in the chromatogram. thepharmajournal.comresearchgate.net SEC is used orthogonally to detect non-covalent aggregates or high-molecular-weight species that might not be resolved by RP-HPLC. quality-assistance.comwindows.net A comprehensive purity analysis often involves using multiple, orthogonal techniques to ensure all potential impurities are detected and quantified. waters.com
Mass Spectrometry-Based Methods
Mass spectrometry (MS) is an indispensable tool for the analysis of modified nucleosides and nucleic acids. It measures the mass-to-charge ratio (m/z) of ions, providing highly accurate molecular weight information and structural details. nih.gov When coupled with liquid chromatography, it becomes a highly sensitive and specific analytical technique. nih.govescholarship.org
LC-MS and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification of Modified Nucleosides
Combining liquid chromatography with mass spectrometry (LC-MS) provides exquisite sensitivity and specificity for the analysis of modified nucleosides. nih.gov After the HPLC or UPLC system separates the components of a mixture, the eluent is directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where molecules are ionized. escholarship.org The mass spectrometer then separates these ions based on their m/z ratio, allowing for the precise identification of this compound based on its unique molecular weight.
Tandem mass spectrometry (MS/MS) adds another layer of specificity. escholarship.org In an MS/MS experiment, a specific precursor ion (e.g., the ionized this compound) is selected and then fragmented by collision-induced dissociation (CID). nih.gov This process generates a unique pattern of product ions, which serves as a structural fingerprint for the molecule. nih.gov This fragmentation pattern can definitively confirm the identity of the modified nucleoside.
For quantification, a technique known as selected reaction monitoring (SRM) is often employed. nih.gov In SRM, the mass spectrometer is set to monitor a specific transition from a precursor ion to a particular product ion. This highly specific detection method allows for accurate quantification of the target nucleoside even in complex biological matrices. nih.gov
Intact Mass Analysis of Modified RNA
Intact mass analysis involves measuring the molecular weight of an entire, unmodified oligonucleotide or RNA molecule. This technique is crucial for verifying that a synthetic oligonucleotide containing one or more this compound residues has been synthesized correctly. By comparing the experimentally measured mass to the theoretical calculated mass, the integrity of the molecule can be confirmed.
This method is also powerful for determining the number of modifications in an RNA strand. nih.gov For instance, if a chemical labeling strategy is used that specifically targets a modification like pseudouridine (B1679824), the mass difference between the labeled and unlabeled RNA will directly indicate the number of modified residues present. nih.govresearchgate.net High-resolution mass spectrometers can provide mass accuracy within a few parts per million (ppm), enabling confident confirmation of the oligonucleotide's composition and the presence of the intended modifications. researchgate.net
Characterization of mRNA Critical Quality Attributes (e.g., Capping Efficiency, Poly(A) Tail)
The successful function of messenger RNA (mRNA) as a therapeutic agent is critically dependent on its structural integrity. Key structural elements, known as critical quality attributes (CQAs), must be rigorously characterized to ensure the efficacy and stability of the molecule. Among the most important CQAs are the 5' cap structure and the 3' poly(A) tail. chromatographyonline.com
The 5' cap is a modified guanine (B1146940) nucleotide that is added to the "front," or 5' end, of an mRNA molecule. This structure is vital for protecting the mRNA from degradation by exonucleases, promoting its translation into protein by recruiting ribosomal machinery, and facilitating its transport from the nucleus to the cytoplasm. enovatia.com The 3' poly(A) tail, a long sequence of adenine (B156593) nucleotides at the 3' end, also plays a crucial role in mRNA stability and translational efficiency. chromatographyonline.com Shorter tails can lead to faster degradation, while longer tails may enhance stability. chromatographyonline.com
Given their importance, the precise characterization of both the 5' cap and the poly(A) tail is essential. Irregularities such as incomplete capping or variations in the length of the poly(A) tail can significantly diminish the therapeutic effectiveness of an mRNA product. chromatographyonline.com
Advanced analytical techniques are employed to assess these attributes. Ion-pair reversed-phase liquid chromatography (IP-RPLC), often coupled with mass spectrometry (LC-MS), is a powerful and robust method for this purpose. chromatographyonline.com For analysis, the full-length mRNA, which is too large and heterogeneous for direct analysis, must first be cleaved into smaller, more manageable fragments. enovatia.com This can be accomplished enzymatically, for instance, using RNase T1 to cleave the poly(A) tail or RNase H with a guiding DNA probe to isolate the 5' capped end. enovatia.comresearchgate.net These resulting fragments, which are typically between 13 and 23 nucleotides for the 5' cap and up to 150 nucleotides for the poly(A) tail, can then be analyzed by LC-MS to confirm the correct structure and assess heterogeneity. enovatia.com This high-resolution analysis allows for the confirmation of the cap's identity and the distribution of poly(A) tail lengths, ensuring the quality of the synthetic mRNA. chromatographyonline.comenovatia.com
Chemical Footprinting and Primer Extension Assays for RNA Modification Detection
Identifying the specific locations of modified nucleosides, such as pseudouridine and its derivatives, within an RNA molecule is crucial for understanding its structure and function. Chemical footprinting, coupled with primer extension, is a high-resolution method used to map these modifications. nih.govnih.gov
Chemical footprinting works by exposing the RNA to a chemical reagent that modifies accessible bases. nih.gov A commonly used reagent is dimethyl sulfate (B86663) (DMS), which methylates the Watson-Crick face of unpaired adenosine (B11128) and cytidine (B196190) residues. nih.gov The presence of a modification or a stable RNA secondary/tertiary structure can alter the accessibility of a base to the chemical probe, resulting in a change in the modification pattern compared to an unmodified or unfolded control RNA. nih.gov This differential reactivity creates a "footprint" that reveals information about the RNA's structure and the location of modified bases or protein binding sites. nih.govnih.gov
Following the chemical treatment, the locations of the induced modifications are identified using a primer extension assay. nih.gov In this step, a short, labeled DNA primer is annealed to the RNA downstream of the region of interest. A reverse transcriptase (RT) enzyme then synthesizes a complementary DNA (cDNA) strand, starting from the primer. When the RT encounters a chemically modified base, it often pauses or stops, resulting in a truncated cDNA product.
The resulting cDNA fragments are then separated by size, typically using polyacrylamide gel electrophoresis. nih.gov By comparing the pattern of truncated fragments from the treated RNA to a sequencing ladder and an untreated control, the precise location of the modified nucleotides can be determined with single-nucleotide resolution. nih.govnih.gov This methodology is a powerful tool for probing the structure of RNA and RNA-protein complexes. nih.gov
Preclinical Research Models and Mechanistic Investigations
In Vitro Cell Line Studies
In vitro studies utilizing various cell lines have been instrumental in dissecting the molecular and cellular effects of 2'-Deoxy-3-methylpseudouridine. These controlled environments allow for precise measurements of its impact on fundamental cellular processes.
Evaluation of Protein Expression and Translational Activity
The modification of nucleosides within messenger RNA (mRNA) can significantly influence the efficiency and fidelity of protein synthesis. While direct experimental data on this compound's effect on protein expression is limited, computational modeling and studies on related compounds such as 3-methylpseudouridine (B1201438) (m3Ψ) offer valuable predictions.
Computational studies have utilized m3Ψ as a control to understand the impact of methylation on mRNA-transfer RNA (tRNA) interactions. These models suggest that methylation at the N3 position of the pseudouridine (B1679824) base is likely to severely disrupt these critical interactions. biorxiv.org The methylation at this position can interfere with the hydrogen bonding necessary for the correct pairing of the mRNA codon with the tRNA anticodon during translation. nih.gov This disruption is predicted to hinder the efficiency of the translational machinery, potentially leading to reduced protein expression.
In contrast, the well-studied N1-methylpseudouridine (m1Ψ) has been shown to enhance protein expression, in part by evading the innate immune response which can shut down translation. acs.orgnih.govnih.gov The differential effects of methylation at the N1 versus the N3 position highlight the critical role of the specific chemical modification in determining the translational outcome of a modified mRNA molecule.
Table 1: Predicted Impact of Pseudouridine Methylation on Translational Activity
| Compound | Methylation Position | Predicted Effect on mRNA:tRNA Interaction | Predicted Impact on Protein Expression |
|---|---|---|---|
| Pseudouridine (Ψ) | None | Stable | Baseline |
| N1-methylpseudouridine (m1Ψ) | N1 | Stable to enhanced | Increased |
Assessment of Cellular Interactions and Uptake Mechanisms
The cellular uptake of oligonucleotides is influenced by a variety of factors, including their chemical modifications. mdpi.comresearchgate.net Modifications that increase the lipophilicity of a molecule can enhance its ability to cross the cell membrane. mdpi.com Therefore, the addition of a methyl group in this compound could potentially increase its hydrophobicity, which may facilitate its cellular uptake compared to its unmodified counterpart. mdpi.com
Studies on other modified oligonucleotides have shown that cellular entry can occur through various mechanisms, including endocytosis. nih.gov The specific pathway, whether it be fluid-phase, adsorptive, or receptor-mediated endocytosis, is often dependent on the specific chemical nature of the modifications. nih.gov For instance, phosphorothioate (B77711) modifications have been shown to improve cellular uptake due to their affinity for proteins. mdpi.com While the backbone of this compound is not specified as modified in the same manner, the principle that chemical alterations impact cellular interaction is well-established.
In Vivo Animal Model Studies (Focus on Mechanistic Understanding)
Animal models provide a more complex biological system to investigate the systemic effects of this compound, including its influence on the immune system and gene expression.
Immunomodulatory Effects in Animal Models
The immunogenicity of RNA is a critical consideration for its therapeutic use. Unmodified RNA can be recognized by the innate immune system, leading to an inflammatory response. nih.govnih.gov Modifications to the nucleosides within RNA, such as pseudouridylation, have been shown to dampen this immune recognition. nih.gov
Specifically, the incorporation of pseudouridine (Ψ) into mRNA has been demonstrated to result in reduced immunogenicity in mice. nih.gov This is attributed to the altered structure of the modified RNA, which is less likely to be recognized by pattern recognition receptors such as Toll-like receptors (TLRs). acs.org Studies have shown that mRNA containing Ψ induces lower levels of inflammatory cytokines like interferon-α (IFN-α) in vivo compared to unmodified mRNA. nih.gov While direct in vivo immunomodulatory data for this compound is not available, the general principle of reduced immunogenicity through pseudouridine modification suggests a similar potential. However, the specific impact of the 3-methyl group on this effect remains to be experimentally determined.
mRNA Stability and Gene Expression in Preclinical Organisms
The stability of mRNA is a key determinant of the duration and level of protein expression. The incorporation of pseudouridine has been shown to enhance the biological stability of mRNA in vivo. nih.gov In mouse models, mRNA containing pseudouridine demonstrated a longer functional half-life, leading to sustained protein production. nih.gov This increased stability is thought to be a result of enhanced base stacking and a more rigid RNA backbone conferred by the pseudouridine modification. nih.gov
The improved stability and translational capacity of pseudouridine-modified mRNA contribute to higher levels of protein expression in preclinical organisms. nih.gov While it is plausible that this compound could also influence mRNA stability, the presence of the 3-methyl group could introduce steric hindrance or alter the conformational properties of the RNA in a way that differs from pseudouridine, potentially impacting its stability and translational efficiency.
Future Research Directions and Outstanding Questions in 2 Deoxy 3 Methylpseudouridine Studies
Elucidation of Novel Biological Roles and Pathways
While the roles of many naturally occurring modified nucleosides, such as N6-methyladenosine (m6A), are increasingly well-understood in processes like neurodevelopment and the progression of diseases, the biological significance of 2'-Deoxy-3-methylpseudouridine is largely uncharted territory. mdpi.comresearchgate.netnih.gov Future research must prioritize the identification of its natural occurrence, if any, and its potential involvement in cellular pathways. Key questions to be addressed include:
Does this compound exist in biological systems? The development of highly sensitive analytical techniques will be crucial to screen various organisms and cell types for the presence of this specific modification.
What are its interacting partners? Identifying the proteins ("writers," "erasers," and "readers") that may install, remove, or recognize this modification is essential to understanding its function. mdpi.comnih.gov
In which biological processes is it involved? Investigations should explore its potential roles in DNA replication and repair, gene expression, and cell signaling, drawing parallels from the known functions of other modified nucleosides. biosynth.combldpharm.comnih.gov
Development of Advanced Synthetic Strategies for Complex Analogues
The chemical synthesis of nucleoside analogues presents considerable challenges, including the control of stereoselectivity and the need for multiple protection and deprotection steps. nih.govacademie-sciences.fr While foundational synthetic routes exist, the future of this compound research will rely on the development of more efficient and versatile synthetic methodologies. These advancements are critical for producing complex analogues that can be used to probe biological systems and as potential therapeutic agents. nih.govnih.govfrontiersin.orgchemrxiv.org
Future efforts should focus on:
Improving Stereoselectivity: Developing novel catalytic methods to ensure the precise formation of the desired β-anomer, which is often the biologically active form. nih.govacademie-sciences.fr
Streamlining Synthesis: Designing more step-efficient and environmentally sustainable synthetic pathways, potentially through the integration of biocatalytic and chemoenzymatic approaches. academie-sciences.frtandfonline.comresearchgate.net
Diversification of Analogues: Creating a library of this compound analogues with modifications at various positions on the sugar and base moieties to explore structure-activity relationships. bldpharm.com
| Synthetic Challenge | Potential Innovative Approach | Desired Outcome |
| Stereocontrol at C1' | Asymmetric catalysis, enzymatic glycosylation | High yield of the β-anomer |
| Multiple protection/deprotection steps | Orthogonal protecting group strategies, one-pot reactions | Increased overall yield and reduced waste |
| Synthesis of C-nucleosides | Engineered C-glycoside synthases | Efficient and scalable production |
Refinement of Analytical Techniques for High-Throughput and Single-Molecule Analysis
To fully understand the roles of this compound, sensitive and specific analytical methods are indispensable. Current techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are powerful for the global analysis of modified nucleosides, but there is a need for methods that can provide higher throughput and single-molecule resolution. chromatographyonline.comnih.govnih.gov
Future research should aim to:
Develop High-Throughput Screening (HTS) Assays: Creating fluorescence-based or other HTS-compatible assays to rapidly screen for the effects of this compound and its analogues on enzyme activity or other biological processes. nih.govmdpi.comlimes-institut-bonn.denih.gov
Enable Single-Molecule Detection: Adapting techniques like single-molecule real-time (SMRT) sequencing or utilizing fluorescent nucleoside analogues to study the placement and impact of individual this compound modifications within a nucleic acid strand. semanticscholar.orgbiorxiv.orgrsc.orgresearchgate.net
Enhance Mass Spectrometry Methods: Improving the sensitivity and resolution of LC-MS/MS to detect and quantify potentially low-abundance this compound in complex biological samples. chromatographyonline.comnih.gov
Computational Design and Predictive Modeling of Modified Nucleosides for Research
Computational approaches are becoming increasingly vital in the study of modified nucleosides, offering the potential to predict their properties and guide experimental work. mdpi.com For this compound, in silico methods can accelerate the discovery of its biological functions and the development of novel applications.
Key areas for future computational research include:
Predicting Bioactivity: Employing machine learning and quantitative structure-activity relationship (QSAR) models to predict the biological activities of novel this compound analogues. researchgate.netnih.govnih.govyoutube.com
Modeling Interactions: Using molecular dynamics simulations to understand how this compound influences the structure and dynamics of DNA and its interactions with proteins. nih.gov
Designing Novel Kinase Inhibitors: Utilizing computational enzyme design to develop specific kinases that can phosphorylate this compound, which is a crucial step for its potential use as a prodrug. nih.gov
| Computational Approach | Application to this compound | Potential Impact |
| Machine Learning (e.g., QSAR) | Predicting antiviral or anticancer activity of analogues | Accelerating the identification of lead compounds |
| Molecular Dynamics (MD) Simulations | Modeling the effect of the modification on DNA duplex stability | Understanding the structural basis of its biological function |
| De Novo Protein Design | Engineering specific kinases for its activation | Enabling the development of targeted therapies |
Exploration of New Research Tool Applications in Chemical Biology
Modified nucleosides are powerful tools in chemical biology for probing and manipulating biological systems. nih.govnih.govfrontiersin.org this compound and its derivatives have the potential to be developed into a new generation of chemical probes.
Future research should explore:
Development of Activity-Based Probes: Designing analogues of this compound that can covalently label specific enzymes, allowing for their identification and functional characterization.
Creation of Fluorescent Analogues: Synthesizing fluorescent versions of this compound to visualize its localization and dynamics within cells and in nucleic acids. nih.gov
Use in RNA-Mediated Activity-Based Protein Profiling (RNABPP): Incorporating this compound into metabolic labeling strategies to profile RNA-modifying enzymes in their native cellular environment. umich.edu
Deeper Mechanistic Understanding of Structure-Function Relationships at the Molecular Level
A fundamental understanding of how the specific chemical features of this compound influence its function is crucial. The C-glycosidic bond and the N3-methylation distinguish it from canonical nucleosides and other modified analogues, and these differences likely have significant functional consequences. nih.gov
Outstanding questions that need to be addressed include:
How does N3-methylation affect base pairing and stacking? This modification could alter the hydrogen bonding patterns and hydrophobic interactions within the DNA double helix, thereby influencing its stability and recognition by proteins. bldpharm.com
How does the C-glycosidic bond influence enzymatic processing? The resistance of the C-glycosidic linkage to enzymatic cleavage is a key feature that could be exploited in therapeutic applications, but its impact on the activity of polymerases and other DNA-modifying enzymes needs to be thoroughly investigated. nih.gov
常见问题
Q. What are the recommended synthesis routes for 2'-Deoxy-3-methylpseudouridine, and how can reaction efficiency be optimized?
Synthesis of this compound typically involves nucleoside modification strategies, such as methylation at the 3-position of the pseudouridine backbone. Key steps include:
- Substitution reactions using fluorinated reagents (e.g., butyl ammonium fluoride in dimethylformamide) to introduce methyl groups at specific positions .
- Oxidation/Reduction : Controlled oxidation with potassium permanganate or reduction with lithium aluminum hydride ensures regioselectivity and minimizes side products .
- Purification : Reverse-phase HPLC or silica gel chromatography is critical for isolating high-purity fractions.
Q. Optimization strategies :
Q. Table 1: Synthesis Conditions and Yield Optimization
| Reaction Type | Reagents/Conditions | Yield Range | Key Considerations |
|---|---|---|---|
| Methylation | Butyl ammonium fluoride, DMF, RT | 60–75% | pH control (7–8) |
| Oxidation | KMnO₄, acidic medium | 50–65% | Temperature <40°C |
| Purification | HPLC (C18 column) | >95% purity | Gradient elution (MeCN/H₂O) |
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Structural validation requires a combination of analytical techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl group placement and sugar conformation (e.g., ribose vs. deoxyribose) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₀H₁₄N₂O₅, MW 242.23 g/mol) and detect isotopic patterns .
- X-ray Crystallography : Resolve 3D conformation, particularly for distinguishing pseudouridine isomers .
Q. Critical validation steps :
Q. What storage conditions are critical for maintaining the stability of this compound in laboratory settings?
Stability is highly dependent on:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent decomposition .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the glycosidic bond .
- Incompatible Materials : Isolate from strong acids/alkalis and oxidizing agents to prevent hazardous reactions .
Q. Table 2: Stability Parameters
| Parameter | Recommended Condition | Hazard Notes |
|---|---|---|
| Temperature | –20°C (long-term) | Avoid freeze-thaw cycles |
| Light | Amber glass vials | UV degradation risk |
| pH Range | 6–8 (neutral buffer) | Acidic/alkaline hydrolysis |
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental outcomes in the biochemical activity of this compound?
Contradictions often arise from:
- Kinetic vs. thermodynamic product formation : Use time-resolved experiments (e.g., stopped-flow spectroscopy) to distinguish intermediates .
- Biological variability : Replicate assays across multiple cell lines or in vitro systems to identify context-dependent effects .
- Computational validation : Compare experimental data with molecular dynamics simulations of RNA interactions .
Case Study : In RNA modification studies, discrepancies between predicted base-pairing stability and observed translational efficiency can be resolved via single-molecule FRET to assess real-time conformational changes .
Q. What methodological approaches are recommended for studying the metabolic pathways of this compound in cellular models?
- Isotopic Labeling : Use ¹³C/¹⁵N-labeled analogs to trace incorporation into RNA via LC-MS/MS .
- Enzymatic Profiling : Incubate with nucleoside phosphorylases or kinases (e.g., human thymidine kinase 1) to assess phosphorylation rates .
- Knockout Models : CRISPR-Cas9-modified cell lines (e.g., uridine phosphorylase KO) to isolate specific metabolic routes .
Data Interpretation : Normalize results to endogenous uridine levels and account for salvage pathway interference .
Q. What strategies should be employed to validate the specificity of this compound interactions in RNA modification studies?
- Competitive Inhibition Assays : Co-administer with unmodified nucleosides (e.g., uridine) to quantify binding affinity shifts .
- Crosslinking Probes : Photoactivatable ribonucleoside analogs (e.g., 4-thio-modified derivatives) to map interaction sites .
- Cryo-EM/RNA-Seq : Correlate structural data with transcriptome-wide modification patterns .
Key Controls : Include negative controls with non-methylated pseudouridine and validate via siRNA knockdown of methyltransferases .
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